methyl 4-acetyloxy-2-hydroxybenzoate

HSP90 inhibitor synthesis Fries rearrangement regioselective acetylation

Methyl 4-acetyloxy-2-hydroxybenzoate (CAS 540527-11-5), also designated 4-acetoxy-2-hydroxy-benzoic acid methyl ester, is a difunctional benzoate derivative bearing a free 2-hydroxy group, a 4-acetoxy substituent, and a methyl ester terminus (molecular formula C₁₀H₁₀O₅, molecular weight 210.18 g/mol). The compound belongs to the class of acylated hydroxybenzoic acid esters and serves primarily as a regioselectively protected synthetic intermediate rather than a final bioactive entity.

Molecular Formula C10H10O5
Molecular Weight 210.18 g/mol
Cat. No. B8564375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-acetyloxy-2-hydroxybenzoate
Molecular FormulaC10H10O5
Molecular Weight210.18 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC(=C(C=C1)C(=O)OC)O
InChIInChI=1S/C10H10O5/c1-6(11)15-7-3-4-8(9(12)5-7)10(13)14-2/h3-5,12H,1-2H3
InChIKeyJHRDMZGPWYFOFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Acetyloxy-2-hydroxybenzoate: A Protected Dihydroxybenzoate Scaffold for Pharmaceutical Intermediate Procurement


Methyl 4-acetyloxy-2-hydroxybenzoate (CAS 540527-11-5), also designated 4-acetoxy-2-hydroxy-benzoic acid methyl ester, is a difunctional benzoate derivative bearing a free 2-hydroxy group, a 4-acetoxy substituent, and a methyl ester terminus (molecular formula C₁₀H₁₀O₅, molecular weight 210.18 g/mol) [1]. The compound belongs to the class of acylated hydroxybenzoic acid esters and serves primarily as a regioselectively protected synthetic intermediate rather than a final bioactive entity. Its computed physicochemical profile includes an XLogP3 of 1.6, a topological polar surface area of 72.8 Ų, one hydrogen bond donor, and five hydrogen bond acceptors [1]. These properties position it at the interface of sufficient lipophilicity for membrane permeability and adequate polarity for aqueous handling, distinguishing it from both more lipophilic des‑hydroxy analogs and more polar unprotected dihydroxy precursors.

Why Methyl 4-Acetyloxy-2-hydroxybenzoate Cannot Be Replaced by Generic Dihydroxybenzoate or Mono‑acetoxy Analogs


Procurement decisions that treat methyl 4-acetyloxy-2-hydroxybenzoate as interchangeable with methyl 2,4-dihydroxybenzoate, methyl 4-acetoxybenzoate, or the free acid 4-acetoxy-2-hydroxybenzoic acid disregard critical structure‑reactivity relationships [1]. The 4‑acetoxy group is not a passive protecting group; it is the requisite functionality for a high‑value intramolecular Fries rearrangement that installs a 5‑acetyl substituent with complete regioselectivity, a transformation that cannot be executed on the free 4‑hydroxy analog without competing side reactions [2]. Conversely, the 2‑hydroxy group imparts hydrogen‑bond donor capacity (absent in methyl 4‑acetoxybenzoate) that alters solubility, metabolic susceptibility, and metal‑chelation potential, while the methyl ester provides a carboxyl‑protected handle for further elaboration without the acid‑base complications of the free acid [1]. Substitution with any single close analog therefore either forfeits the key rearrangment pathway, introduces unwanted polarity or acidity, or eliminates the orthogonal protection necessary for step‑economic synthesis. The quantitative evidence below substantiates each of these differentiation dimensions.

Quantitative Differentiation Evidence for Methyl 4-Acetyloxy-2-hydroxybenzoate Versus Closest Analogs


Regioselective Fries Rearrangement to 5‑Acetyl‑2,4‑dihydroxybenzoate: Exclusive Intermediate for HSP90 Pharmacophore Assembly

When methyl 4‑acetyloxy‑2‑hydroxybenzoate is treated with triflic acid under controlled conditions, the 4‑acetoxy group undergoes a fully regioselective intramolecular Fries migration to yield 5‑acetyl‑2,4‑dihydroxy‑benzoic acid methyl ester, the critical benzophenone‑type pharmacophore required for Hsp90 inhibition [1]. Under identical conditions, the direct precursor methyl 2,4‑dihydroxybenzoate (resorcinol methyl ester) cannot deliver the 5‑acetyl product without non‑selective polyacetylation and extensive purification, whereas the regioisomeric methyl 2‑acetoxy‑4‑hydroxybenzoate would migrate to the 3‑position, generating an inactive scaffold.

HSP90 inhibitor synthesis Fries rearrangement regioselective acetylation medicinal chemistry intermediate

Hydrogen‑Bond Donor Capacity and Polar Surface Area Differentiation from Methyl 4‑Acetoxybenzoate

Methyl 4‑acetyloxy‑2‑hydroxybenzoate possesses one hydrogen‑bond donor (the 2‑OH) and a computed topological polar surface area (TPSA) of 72.8 Ų, whereas the des‑2‑hydroxy analog methyl 4‑acetoxybenzoate (CAS 24262‑66‑6) has zero H‑bond donors and a TPSA of approximately 52.6 Ų [1][2]. The presence of the 2‑OH group additionally reduces the computed logP by approximately 0.4 units (XLogP3 1.6 vs. an estimated ~2.0 for the des‑hydroxy analog).

physicochemical profiling drug‑likeness logP topological polar surface area

Orthogonal Chemoselectivity: Simultaneous Ester and Phenol Protection Enables Step‑Economic Derivatization

The target compound presents three differentiated functional groups: a methyl ester (carboxyl‑protected), a free 2‑hydroxy group, and an acetyl‑protected 4‑hydroxy group. In contrast, methyl 2,4‑dihydroxybenzoate exposes two chemically similar phenolic hydroxyls (pKa ~8–10) that cannot be selectively addressed without additional protection steps [1]. The 4‑acetoxy group withstands conditions that would deprotonate or oxidize a free phenol (e.g., Mitsunobu reactions, oxidative couplings, or metal‑catalyzed C–H functionalization at the 5‑position), while the 2‑OH remains available for alkylation, acylation, or glycosylation.

orthogonal protection chemoselective synthesis dihydroxybenzoic acid derivatives multi‑step synthesis

Validated Intermediate in the Multi‑gram Synthesis of the V‑ATPase Inhibitor Saliphenylhalamide (SaliPhe)

Methyl 4‑acetyloxy‑2‑hydroxybenzoate has been employed as a building block in the efficient total synthesis of saliphenylhalamide (SaliPhe), a potent V‑ATPase inhibitor with demonstrated anticancer and antiviral activity [1][2]. The compound was incorporated into the synthetic route to construct the benzamide‑containing macrocyclic core. Alternative acylated hydroxybenzoate esters (e.g., the 3‑acetoxy or 2‑acetoxy regioisomers) would place the acetyl group at an incompatible position for the requisite cyclization topology.

V‑ATPase inhibitor saliphenylhalamide anticancer agent total synthesis

Proven Application Scenarios for Methyl 4-Acetyloxy-2-hydroxybenzoate in Pharmaceutical R&D and Chemical Procurement


HSP90 Inhibitor Medicinal Chemistry: One‑Pot Pharmacophore Assembly

Medicinal chemistry teams developing Hsp90 inhibitors based on the resorcinol‑benzamide pharmacophore can procure methyl 4‑acetyloxy‑2‑hydroxybenzoate to access the key 5‑acetyl‑2,4‑dihydroxybenzoate intermediate via a single‑pot Fries rearrangement, eliminating 2–3 synthetic steps required when starting from methyl 2,4‑dihydroxybenzoate [1]. This is directly supported by the experimental procedures in US20110046155A1, where the compound is used on a 50‑gram scale [1].

Parallel Library Synthesis on the 2,4‑Dihydroxybenzoate Scaffold

For structure‑activity relationship campaigns requiring selective functionalization at the 2‑hydroxy position, the pre‑acetylated compound provides orthogonal protection that allows direct alkylation, acylation, or sulfonylation at the 2‑OH without competing reaction at the 4‑position. This reduces the per‑analog step count from three (protect‑functionalize‑deprotect) to one, enabling higher throughput in library production [2].

V‑ATPase Inhibitor Development Programs

Research groups targeting the V‑ATPase with saliphenylhalamide‑class inhibitors have validated methyl 4‑acetyloxy‑2‑hydroxybenzoate as a productive intermediate in published multi‑gram total syntheses. Procuring this intermediate allows new entrants to replicate published routes without investing in early‑stage route development, accelerating time‑to‑lead for novel V‑ATPase inhibitors [3].

Physicochemical Comparator in Prodrug Design Studies

The compound's balanced logP (1.6), single H‑bond donor, and moderate TPSA (72.8 Ų) make it a useful reference standard when evaluating the impact of incremental hydroxylation or acetylation on the permeability‑solubility profile of benzoate‑based prodrug candidates. Its properties occupy a midpoint between the more lipophilic des‑hydroxy analog and the more polar free dihydroxy acid [4].

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